N-(3,4-diethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
The compound features a 3,4-diethoxyphenethyl group attached to the carboxamide moiety, which may influence lipophilicity, bioavailability, and receptor interactions compared to other substituents .
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-3-28-17-10-9-14(13-18(17)29-4-2)11-12-23-21(26)19-20(25)15-7-5-6-8-16(15)24-22(19)27/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,26)(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVXSBZNEWGNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3NC2=O)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Lead Compound: N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 1)
- Structure: Contains a 3-pyridylmethyl group and 6,7-dimethoxy substitutions on the quinoline ring.
- Pharmacology: Analgesic Activity: Reduces acetic acid-induced writhing in mice by 75.3% at 20 mg/kg (oral administration) . Safety Profile: Non-toxic at therapeutic doses and lacks ulcerogenic effects, making it suitable for preclinical trials .
- Key Advantage : Superior efficacy and safety compared to standard analgesics like metamizole and diclofenac .
Hexahydroquinoline Derivative: N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (Compound 2)
- Structure: Features a partially saturated quinoline ring (hexahydro modification) and the same 3-pyridylmethyl group as Compound 1.
- Pharmacology: Polymorphism Impact: Exists in α- and β-forms. The α-form shows 68.4% writhing inhibition, while the β-form is less active, highlighting the role of crystalline phase in efficacy . Comparative Efficacy: Slightly lower activity than Compound 1 (72.1% vs.
Chlorophenyl and Dimethylphenyl Analogs
- N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Structure: 3-chlorophenyl substituent.
- N-(2,3-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: Structure: 2,3-dimethylphenyl group and methyl substitution at position 1 of the quinoline ring. Notes: Methyl groups may enhance metabolic stability but reduce solubility .
Nitrile Derivatives
- 1-(2-Cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Structure: Nitrile group at the side chain.
Data Table: Comparative Analysis of Key Analogs
Mechanistic and Structural Insights
- Role of Substituents: Pyridylmethyl vs. Methoxy vs. Ethoxy Groups: Ethoxy substitutions (as in the target compound) could prolong metabolic half-life compared to methoxy groups due to increased steric hindrance .
Polymorphism Considerations :
- As seen in Compound 2, crystalline phase variations can significantly alter biological activity. This underscores the need for polymorph screening in the development of the target compound .
Preparation Methods
Gould-Jacobs Cyclization
Ethyl acetoacetate reacts with aniline in diphenyl ether at 220°C to form ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Saponification with 2 N NaOH yields 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (5 , Fig. 1):
$$
\text{Ethyl ester} \xrightarrow{\text{2 N NaOH, reflux}} \text{Carboxylic acid (92\% yield)}
$$
Key Data :
3,4-Diethoxyphenethylamine Synthesis
The 3,4-diethoxyphenethylamine sidechain is prepared via nitrile reduction or Hofmann degradation:
Nitrile Reduction Pathway
- 3,4-Diethoxyphenethyl bromide reacts with potassium cyanide to form 3,4-diethoxyphenethyl cyanide.
- Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitrile to the primary amine:
$$
\text{CN} \xrightarrow{\text{H}2/\text{Pd-C}} \text{NH}2
$$
Key Data :
Carboxamide Coupling: Final Step
The carboxylic acid (5 ) is activated for amide bond formation with 3,4-diethoxyphenethylamine. Two methods are prevalent:
Mixed Carbonate Activation
Adapted from microwave-assisted protocols:
- Activation : 5 (1.2 mmol) in anhydrous DMF is treated with triethylamine (3 mmol) and ethyl chloroformate (2.4 mmol) at 0°C.
- Coupling : 3,4-Diethoxyphenethylamine (2.4 mmol) is added dropwise, stirred at 0°C (1 h), then room temperature (24 h).
- Workup : Precipitation in 0.5 N NaOH yields the crude product, purified via recrystallization.
$$
\text{Acid} + \text{R-NH}2 \xrightarrow{\text{ClCO}2\text{Et, TEA}} \text{Carboxamide}
$$
Key Data :
Microwave-Assisted Coupling
A scalable alternative employs microwave irradiation:
- Conditions : 5 (1.2 mmol), amine (2.4 mmol), and DMF (4 mL) in a sealed vial.
- Heating : 220°C for 1.5 h (Anton Paar Monowave 400).
- Advantages : Reduced solvent volume, higher throughput.
Comparative Analysis of Methods
| Parameter | Mixed Carbonate | Microwave |
|---|---|---|
| Yield | 65–75% | 70–80% |
| Reaction Time | 24 h | 1.5 h |
| Solvent Volume | 10 mL/g | 3 mL/g |
| Scalability | Moderate | High |
Structural Characterization
Spectroscopic Data
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